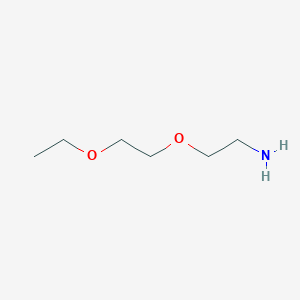

2-(2-Ethoxyethoxy)ethanamine

Description

Contextualization of Alkoxy-Ether Amine Derivatives in Organic Synthesis

Alkoxy-ether amine derivatives are a class of organic compounds characterized by the presence of at least one alkoxy group (-OR), an ether linkage (-O-), and an amine group (-NH2, -NHR, or -NR2) within their molecular structure. This combination of functional groups imparts a unique set of properties, including hydrophilicity, hydrogen bonding capabilities, and reactivity, making them versatile reagents and intermediates in organic synthesis. chimia.chmdpi.com

The ether linkages contribute to the flexibility and solubility of these molecules, particularly in aqueous media, while the amine group serves as a reactive site for a wide range of chemical transformations. chemicalbook.comgoogle.com These derivatives are instrumental in various synthetic applications, including their use as:

Building blocks for complex molecules: Their functional handles allow for the construction of more intricate molecular architectures.

Linkers in bioconjugation: The hydrophilic nature of the ether chains is particularly useful in connecting biomolecules, such as in the synthesis of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras). chemicalbook.com

Phase-transfer catalysts: Their ability to solubilize ionic species in organic solvents facilitates reactions between immiscible phases. vulcanchem.com

Precursors for polymers and materials: The amine and ether functionalities can be incorporated into polymer backbones to tailor the properties of the resulting materials. chimia.ch

The synthesis of alkoxy-ether amines can be achieved through various methods, such as the reductive amination of aldehydes and ketones or the reaction of alcohols with nitriles followed by hydrogenation. google.comclockss.org

Historical Trajectory and Current Research Trajectories of 2-(2-Ethoxyethoxy)ethanamine

While the specific historical development of this compound is not extensively documented in dedicated historical accounts, its emergence is tied to the broader advancements in the synthesis and application of ether amines. The parent alcohol, 2-(2-ethoxyethoxy)ethanol, has a history of use in various industries, including cosmetics. atamanchemicals.com The synthesis of the corresponding amine represents a logical progression to access a new set of chemical properties and applications.

Current research involving this compound is focused on leveraging its unique properties for advanced applications. Key research trajectories include:

Synthesis of Fluorescent Probes: It is used as a reactant to synthesize key intermediates for excited-state intramolecular proton transfer (ESIPT)-based fluorescent probes. sigmaaldrich.comalkalisci.comsigmaaldrich.comsigmaaldrich.com These probes are valuable tools for the detection of specific analytes, such as palladium. sigmaaldrich.comalkalisci.comsigmaaldrich.comsigmaaldrich.com

Development of Novel Derivatives: Researchers are exploring its use in condensation reactions to create new derivatives, such as acetamidines. sigmaaldrich.comalkalisci.comsigmaaldrich.comsigmaaldrich.com

Biomedical Applications: Its structural similarity to polyethylene (B3416737) glycol (PEG) derivatives suggests its potential use in bioconjugation and drug delivery systems to improve the solubility and pharmacokinetic properties of therapeutic agents. chemicalbook.comsmolecule.com

Scope and Research Objectives for Advanced Investigation of this compound

The future of research on this compound is poised for significant advancements, driven by the need for novel functional molecules in various scientific fields. The primary objectives for its advanced investigation include:

Elucidation of Structure-Property Relationships: A more profound understanding of how its molecular structure dictates its physical and chemical properties will enable the rational design of new derivatives with tailored functionalities.

Expansion of Synthetic Utility: The development of new synthetic methodologies employing this compound as a key building block will broaden its applicability in organic synthesis.

Exploration in Materials Science: Investigating its incorporation into polymers and other materials could lead to the development of novel materials with enhanced properties, such as improved thermal stability or specific surface characteristics.

Systematic Evaluation in Biological Systems: Comprehensive studies are needed to fully characterize its behavior in biological environments, which is crucial for its potential application in drug delivery and bioconjugation.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 145373-80-4 sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comchemicalbook.com |

| Molecular Formula | C8H19NO3 sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comchemicalbook.com |

| Molecular Weight | 177.24 g/mol sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comchemicalbook.com |

| Appearance | Liquid sigmaaldrich.com |

| Density | 0.974 g/mL sigmaaldrich.com |

| Flash Point | 110 °C (230 °F) sigmaaldrich.com |

| InChI Key | WWJVRDMJNJTOBL-UHFFFAOYSA-N sigmaaldrich.com |

| SMILES String | NCCOCCOCCOCC sigmaaldrich.com |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-(2-Ethoxyethoxy)ethanol |

| Acetamidine (B91507) |

| 2-(2-(2-(2-Ethoxyethoxy)ethoxy)ethyl)-4-nitroisoindoline-1,3-dione |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethoxyethoxy)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c1-2-8-5-6-9-4-3-7/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURRHYKFNUZCSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 2 Ethoxyethoxy Ethanamine and Its Derivatives

Classical and Green Chemistry Approaches to 2-(2-Ethoxyethoxy)ethanamine Synthesis

Traditional and environmentally conscious methods for the production of this compound often involve amination reactions and strategic use of ether-containing precursors.

Amination Reactions in the Synthesis of this compound

Direct amination of alcohols represents a primary route for the synthesis of amines. In the context of this compound, this involves the reaction of 2-(2-ethoxyethoxy)ethanol with an aminating agent, typically ammonia (B1221849). This process is generally carried out under elevated temperature and pressure, often in the presence of a catalyst. The reaction conditions, including the molar ratio of ammonia to the alcohol, temperature, and pressure, are crucial in determining the product distribution and yield. For instance, in the synthesis of analogous amino alcohols like 2-(2-aminoethoxy)ethanol (B1664899) from diethylene glycol, ammonia to glycol molar ratios can be as high as 50:1, with reaction temperatures ranging from 100-300°C and pressures from 10 to 260 bar chemicalbook.com. These conditions are indicative of the requirements for the amination of similar polyether alcohols.

A plausible reaction scheme for the direct amination of 2-(2-ethoxyethoxy)ethanol is as follows:

CH₃CH₂OCH₂CH₂OCH₂CH₂OH + NH₃ → CH₃CH₂OCH₂CH₂OCH₂CH₂NH₂ + H₂O

Ether-Containing Precursor Strategies for this compound

The synthesis of this compound is fundamentally reliant on the availability of its precursor, 2-(2-ethoxyethoxy)ethanol. This precursor is commercially produced through the ethoxylation of ethanol (B145695), a reaction where ethylene (B1197577) oxide is added to ethanol. An alternative and potentially more cost-effective route involves the dehydration reaction between diethylene glycol and ethanol. Diethylene glycol is a readily available and inexpensive byproduct of ethylene glycol production google.com.

The synthesis of 2-(2-ethoxyethoxy)ethanol from diethylene glycol and ethanol can be represented as:

HOCH₂CH₂OCH₂CH₂OH + CH₃CH₂OH → CH₃CH₂OCH₂CH₂OCH₂CH₂OH + H₂O

This reaction is typically catalyzed by an acid. Recent advancements have focused on the use of solid acid catalysts to overcome the corrosion and environmental issues associated with traditional inorganic acids like sulfuric acid google.com.

Eco-Friendly and Sustainable Pathways for this compound Production

The principles of green chemistry are increasingly influencing the synthesis of chemicals like this compound. A key aspect of a greener pathway is the use of environmentally benign catalysts. For the synthesis of the precursor, 2-(2-ethoxyethoxy)ethanol, solid acid catalysts such as acidic ion-exchange resins (e.g., Amberlyst-15), H-beta zeolites, HZSM-5 zeolites, and HY zeolites have been explored google.com. These catalysts are advantageous as they are easily separable from the reaction mixture, reusable, and less corrosive than traditional mineral acids.

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in the efficient synthesis of this compound, with both homogeneous and heterogeneous systems being employed.

Homogeneous Catalysis in this compound Synthesis

Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity under mild reaction conditions. Ruthenium-based complexes, in particular, have been extensively studied for the amination of alcohols. For instance, complexes like [Ru(CO)ClH(PPh₃)₃] in combination with diphosphine ligands have proven effective for the reductive amination of ketones to primary amines chemistryviews.org. While direct application to 2-(2-ethoxyethoxy)ethanol is not widely reported, these systems demonstrate the potential for homogeneous catalysis in this transformation.

A mechanistic study on the ruthenium-catalyzed direct amination of alcohols has shown that the reaction can proceed via a dihydrido ruthenium species, which can be activated by the addition of a ketone ed.ac.uk. This suggests that the reaction conditions can be finely tuned to optimize the catalytic cycle for a specific alcohol substrate like 2-(2-ethoxyethoxy)ethanol.

Table 1: Examples of Homogeneous Ruthenium Catalysts in Amination Reactions

| Catalyst System | Substrate Type | Key Features |

| [Ru(CO)ClH(PPh₃)₃] / dppe | Acetophenone derivatives | High selectivity for primary amines, use of an acidic co-catalyst (Al(OTf)₃) chemistryviews.org. |

| RuHCl(CO)(PPh₃)₃ / Xantphos | Alcohols | Mechanistic insights into catalyst activation and the role of additives ed.ac.uk. |

Heterogeneous Catalysis for this compound Production

Heterogeneous catalysts, being in a different phase from the reactants, are easily recovered and reused, making them highly desirable for industrial processes. The direct amination of alcohols to primary amines over heterogeneous catalysts is a well-established method. A variety of supported metal catalysts have been investigated for this purpose, including those based on nickel, copper, cobalt, and ruthenium mdpi.comepa.gov.

For the synthesis of similar amino ethers, such as 2-(2-aminoethoxy)ethanol from diethylene glycol, catalysts comprising cobalt and copper, sometimes with promoters like ceria or thoria, have been used chemicalbook.com. Another relevant example is the preparation of 2-methoxy ethylamine (B1201723) from ethylene glycol monomethyl ether using a supported metal catalyst containing elements like copper, cobalt, nickel, chromium, cerium, silver, or ruthenium on a gamma-alumina support google.com.

Raney® Nickel is a versatile and widely used heterogeneous catalyst for hydrogenation and amination reactions preciouscatalyst.com. It is prepared by treating a nickel-aluminum alloy with a strong base to leach out the aluminum, resulting in a high-surface-area, porous nickel catalyst masterorganicchemistry.com. This catalyst is effective in the reductive amination of various functional groups and could be applied to the conversion of 2-(2-ethoxyethoxy)ethanol to the corresponding amine.

Table 2: Examples of Heterogeneous Catalysts in the Amination of Polyether Alcohols

| Catalyst | Precursor | Product | Reaction Conditions | Reference |

| Cobalt Oxide on Kieselguhr | Diethylene Glycol | 2-(2-Aminoethoxy)ethanol | 210°C, 14 Bar, H₂, NH₃ | chemicalbook.com |

| Supported Cu, Co, Ni, Cr, Ce, Ag, or Ru on γ-Al₂O₃ | Ethylene Glycol Monomethyl Ether | 2-Methoxyethylamine | Continuous flow reactor, H₂, NH₃ | google.com |

| Ni/Al₂O₃ | Various Alcohols | Primary Amines | Hydrogen-borrowing mechanism | mdpi.com |

| Ru–MgO/TiO₂ | Various Alcohols | Primary Amines | ~100°C, without H₂ gas | nih.gov |

Biocatalytic Strategies for this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. rsc.org Enzymes such as transaminases and lipases are particularly relevant for the synthesis of amines like this compound. rsc.orgmdpi.com

Transaminase-Mediated Synthesis:

Transaminases (TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor. nih.gov This method is highly effective for the asymmetric synthesis of chiral amines from prochiral ketones or aldehydes. rsc.orgmdpi.com The synthesis of this compound could be achieved via the reductive amination of the corresponding aldehyde, 2-(2-Ethoxyethoxy)acetaldehyde.

The reaction mechanism involves two half-reactions in a ping-pong bi-bi kinetic model. mdpi.com First, the enzyme's PLP cofactor accepts an amino group from an amine donor (e.g., isopropylamine (B41738) or L-alanine), forming a pyridoxamine-5'-phosphate (PMP) intermediate. Subsequently, the amino group is transferred from PMP to the carbonyl substrate, regenerating the PLP and yielding the desired primary amine product. mdpi.com

Key advantages of using transaminases include:

High Enantioselectivity: Capable of producing optically pure amines, which is crucial in pharmaceutical applications. nih.gov

Mild Reaction Conditions: Reactions are typically run in aqueous media under mild pH and temperature, reducing energy consumption and byproduct formation. rsc.org

Environmental Friendliness: Avoids the use of heavy metal catalysts and harsh reagents common in chemical amination. rsc.org

Protein engineering, through techniques like directed evolution and rational design, can be employed to enhance the substrate specificity, stability, and catalytic efficiency of transaminases for specific targets like 2-(2-Ethoxyethoxy)acetaldehyde. rsc.orgnih.gov

Lipase-Catalyzed Strategies:

Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are versatile enzymes that can catalyze a variety of reactions in both aqueous and non-aqueous media. mdpi.com While primarily known for hydrolysis of esters, they are also effective in the kinetic resolution of racemic amines through enantioselective N-acylation. mdpi.comchimia.ch

In a typical kinetic resolution, a racemic mixture of an amine is acylated using an acyl donor, such as ethyl acetate. The lipase (B570770) selectively catalyzes the acylation of one enantiomer, allowing for the separation of the unreacted enantiomer and the acylated product. chimia.ch This strategy is particularly useful for producing enantiomerically pure derivatives of this compound if a chiral center is introduced into the molecule. Lipases like Candida antarctica lipase B (CALB) have shown high efficiency in such resolutions. nih.gov

The table below summarizes potential biocatalytic approaches for this compound.

| Biocatalyst Type | Synthetic Strategy | Potential Substrate | Key Advantages |

|---|---|---|---|

| Transaminase (ω-TA) | Asymmetric Synthesis | 2-(2-Ethoxyethoxy)acetaldehyde | High selectivity, mild conditions, green process |

| Lipase (e.g., CALB) | Kinetic Resolution (for derivatives) | Racemic acylated derivative of this compound | High enantioselectivity, robust enzymes |

Optimization of Reaction Conditions and Process Intensification for this compound Synthesis

Optimization of Reaction Conditions:

Several parameters critically influence the outcome of the biocatalytic synthesis of amines.

pH: The pH of the reaction medium affects the enzyme's activity and stability, as well as the protonation state of the amine. For transaminase reactions, a pH range of 8.5–10 is often found to be optimal for high conversion. nih.gov

Temperature: Higher temperatures can increase reaction rates but may lead to enzyme denaturation. The optimal temperature must be determined to balance activity and stability. For instance, some engineered transaminases show improved tolerance up to 45°C. mdpi.com

Substrate and Enzyme Loading: The concentrations of the amine donor, carbonyl acceptor, and biocatalyst need to be optimized to maximize space-time yield without causing substrate or product inhibition.

Cofactor Recycling: The PLP cofactor is essential for transaminase activity. Efficient cofactor recycling systems are crucial for cost-effectiveness in industrial applications. nih.gov

Equilibrium Shift: Transamination reactions are often reversible. To drive the reaction toward product formation, strategies such as using a large excess of the amine donor or removing the ketone byproduct (e.g., acetone (B3395972) removal by evaporation or under vacuum) are employed. mdpi.comtaylorandfrancis.com

The following table details key parameters for the optimization of a transaminase-catalyzed reaction.

| Parameter | Typical Range/Condition | Rationale |

|---|---|---|

| pH | 7.0 - 10.0 | Optimizes enzyme activity and stability. |

| Temperature | 30 - 50 °C | Balances reaction rate with enzyme stability. |

| Amine Donor | Isopropylamine or L-Alanine (in excess) | Shifts reaction equilibrium towards product formation. |

| Byproduct Removal | Evaporation or vacuum distillation of acetone | Drives the reaction to completion. taylorandfrancis.com |

| Co-solvent | DMSO (up to 50%) | Improves solubility of hydrophobic substrates. mdpi.com |

Process Intensification:

Process intensification aims to develop smaller, more efficient, and more sustainable manufacturing processes. spinchem.com

Continuous Flow Reactors: Using packed-bed reactors with immobilized enzymes allows for continuous production, easy separation of the catalyst from the product stream, and improved stability and reusability of the biocatalyst. rsc.orgresearchgate.netresearchgate.net This approach can overcome equilibrium limitations and reduce product inhibition. researchgate.net

Enzyme Immobilization: Immobilizing enzymes on solid supports enhances their stability, facilitates reuse, and simplifies downstream processing. nih.govmdpi.com Various supports, including inorganic and organic resins, can be used. mdpi.com

Membrane Bioreactors: Membrane-based systems can be used to retain the enzyme while continuously removing the product, thereby increasing productivity and simplifying purification. capture-resources.beau.dk This is a form of in situ product recovery (ISPR) that can alleviate product inhibition.

Purification Techniques for High-Purity this compound

Achieving high purity is essential for the final product. A multi-step purification strategy is often required to remove unreacted starting materials, byproducts, and catalyst residues.

Distillation:

Given the relatively high boiling point of this compound, vacuum distillation is a highly suitable method for its purification. wikipedia.org Performing distillation under reduced pressure lowers the boiling point of the compound, which prevents thermal decomposition that might occur at atmospheric pressure. youtube.com This technique is effective for separating the amine from less volatile impurities.

Chromatography:

Chromatographic methods offer high-resolution separation and are essential for achieving very high purity.

Ion-Exchange Chromatography (IEX): As an amine, this compound is basic and will be protonated at acidic to neutral pH. This positive charge allows it to bind to a cation-exchange resin. libretexts.org Impurities that are neutral or anionic will pass through the column. The bound amine can then be eluted by increasing the pH or the ionic strength of the mobile phase. nih.govthermofisher.com This technique is highly effective for separating amines from complex mixtures. stackexchange.com

Reversed-Phase Chromatography (RPC): C18 reversed-phase columns can also be used for the purification of primary amines, particularly for removing non-polar impurities. teledyneisco.com A mobile phase of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used.

Extraction:

Liquid-liquid extraction can be used as an initial purification step. By adjusting the pH of the aqueous solution, the amine can be moved between the aqueous and organic phases. At low pH, the protonated amine salt is water-soluble. After neutralization or basification, the free amine becomes more organic-soluble and can be extracted into an organic solvent. This buffer-based extraction can effectively separate primary, secondary, and tertiary amines. acs.org

The table below outlines a potential purification workflow.

| Technique | Principle | Purpose |

|---|---|---|

| pH-based Extraction | Differential solubility of amine vs. its salt | Initial separation from neutral/acidic impurities. acs.org |

| Vacuum Distillation | Separation based on boiling points at reduced pressure | Bulk purification and removal of non-volatile impurities. wikipedia.org |

| Cation-Exchange Chromatography | Separation based on charge | High-purity polishing step to remove other basic or charged impurities. libretexts.org |

Mechanistic Investigations and Reactivity Profiles of 2 2 Ethoxyethoxy Ethanamine

Nucleophilic Characteristics of the Amine Functionality in 2-(2-Ethoxyethoxy)ethanamine

The primary amine group in this compound is characterized by a lone pair of electrons on the nitrogen atom, which imparts significant nucleophilic character to the molecule. This allows it to readily attack electron-deficient centers, participating in a variety of chemical transformations.

The nucleophilicity of the amine functionality is a cornerstone of its synthetic utility. It can undergo facile reactions with a range of electrophiles. For instance, in reactions with acyl chlorides, it forms stable N-substituted amides. This reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk Similarly, it can react with alkyl halides in nucleophilic substitution reactions to yield secondary and tertiary amines. However, these alkylation reactions can sometimes lead to a mixture of products due to the increasing nucleophilicity of the alkylated products. chemguide.co.uk

The reactivity of the amine is also evident in its condensation reactions. For example, it can react with aldehydes and ketones to form imines, also known as Schiff bases, through a process that involves nucleophilic addition followed by the elimination of water. openstax.org This reactivity is crucial in various synthetic applications, including the formation of heterocyclic compounds and in dynamic covalent chemistry.

The general mechanism for the nucleophilic attack of a primary amine, such as this compound, on an alkyl halide can be described as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the partially positive carbon atom of the alkyl halide, leading to the displacement of the halide ion.

Formation of Ammonium (B1175870) Salt: This initial attack results in the formation of a secondary ammonium salt.

Deprotonation: In the presence of a base (which can be another molecule of the amine), the ammonium salt is deprotonated to yield the free secondary amine.

This process can continue, with the resulting secondary amine being more nucleophilic than the primary amine, potentially leading to the formation of tertiary amines and even quaternary ammonium salts. chemguide.co.uk

Role of Ether Linkages in the Reactivity and Conformation of this compound

The oxygen atoms of the ether groups possess lone pairs of electrons, which can participate in intramolecular hydrogen bonding with the hydrogen atoms of the amine group. This interaction can influence the conformation of the molecule, potentially leading to a more compact, folded structure in certain environments. The formation of such intramolecular hydrogen bonds can affect the availability of the amine's lone pair for external reactions, thereby modulating its nucleophilicity. Studies on similar amino-ethers have highlighted the presence of weak N-H···O intramolecular hydrogen bonds. researchgate.net

Furthermore, the ether linkages contribute to the molecule's solubility in a variety of solvents, including both polar and non-polar media. This enhanced solubility is advantageous in many synthetic applications, allowing for reactions to be carried out under homogeneous conditions. The flexible nature of the ethoxy chain also allows the molecule to act as a bidentate or tridentate ligand in the formation of metal complexes, where both the nitrogen of the amine and the oxygen atoms of the ether linkages can coordinate to a metal center.

The conformational flexibility imparted by the ether linkages allows the molecule to adopt various spatial arrangements. The relative stability of these conformers is determined by a balance of factors, including steric hindrance, electrostatic interactions, and the aforementioned intramolecular hydrogen bonding. Computational studies on related oligo(ethylene glycol) derivatives have shown a preference for gauche conformations around the C-C bonds, which can be influenced by the presence of terminal functional groups.

Acid-Base Equilibrium and Protonation Dynamics of 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine

The primary amine functionality of 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine allows it to act as a Brønsted-Lowry base, accepting a proton to form its conjugate acid, the ammonium cation. The position of this equilibrium is quantified by the acid dissociation constant (pKa) of the conjugate acid. For 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine, a predicted pKa value is approximately 8.74. chemicalbook.com This value indicates that it is a moderately strong base, comparable to other primary alkylamines.

The acid-base equilibrium can be represented by the following equation:

R-NH₂ + H₂O ⇌ R-NH₃⁺ + OH⁻

The protonation state of the amine is highly dependent on the pH of the surrounding medium. At a pH significantly below the pKa, the amine will exist predominantly in its protonated, cationic form (R-NH₃⁺). Conversely, at a pH significantly above the pKa, the deprotonated, neutral form (R-NH₂) will be the major species. This pH-dependent behavior is critical in applications where the charge of the molecule needs to be controlled, such as in the development of "switchable" surfactants or in biological systems.

The ether linkages can also influence the basicity of the amine group. The electron-withdrawing inductive effect of the oxygen atoms in the ether chain can slightly decrease the electron density on the nitrogen atom, which would be expected to lower its basicity (increase the pKa of the conjugate acid) compared to a simple alkylamine. However, the ability of the ether oxygens to solvate the protonated ammonium cation through hydrogen bonding can stabilize the conjugate acid, thereby increasing the basicity of the amine. The interplay of these opposing effects determines the final pKa value.

Reaction Kinetics and Thermodynamic Analyses of 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine Transformations

Understanding the kinetics and thermodynamics of reactions involving 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine is essential for optimizing reaction conditions and predicting product distributions. The rate of its reactions is influenced by several factors, including the nature of the electrophile, the solvent, temperature, and the presence of catalysts.

In nucleophilic substitution reactions, such as the reaction with alkyl halides, the reaction rate is typically second order, being first order in both the amine and the alkyl halide. The rate constant for such reactions will depend on the steric hindrance around the reaction centers and the leaving group ability of the halide.

While specific kinetic and thermodynamic data for 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine are not extensively reported, data from related systems can provide valuable insights. For example, studies on the ethoxylation of fatty amines have shown that the reaction with ethylene (B1197577) oxide is highly exothermic and that the temperature plays a critical role in controlling the extent of ethoxylation. chalmers.se

Below is a hypothetical data table illustrating the kind of parameters that would be determined in a kinetic study of the reaction between 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine and an electrophile.

| Temperature (K) | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Ea, kJ/mol) | Pre-exponential Factor (A, M⁻¹s⁻¹) |

|---|---|---|---|

| 298 | Data not available | Data not available | Data not available |

| 308 | Data not available | ||

| 318 | Data not available |

Computational Modeling of Reaction Pathways Involving 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine

Computational chemistry provides a powerful tool for investigating the reaction mechanisms and energetics of transformations involving 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine at a molecular level. Methods such as Density Functional Theory (DFT) can be used to model reaction pathways, identify transition states, and calculate activation energies.

For instance, the nucleophilic attack of the amine on a carbonyl compound can be modeled to elucidate the structure of the transition state and the energy barrier for the reaction. Such calculations can help in understanding the factors that influence the reaction rate and selectivity. DFT studies on related epoxy-amine reactions have highlighted the importance of hydrogen bonding and other non-covalent interactions in the reaction mechanism. researchgate.net

The results from these computational models can complement experimental findings and provide a deeper understanding of the reactivity of 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine. For example, computational modeling can be used to predict the relative stability of different conformers and how this might impact their reactivity in different chemical environments.

A summary of potential computational approaches and their applications is provided in the table below.

| Computational Method | Application | Predicted Parameters |

|---|---|---|

| Density Functional Theory (DFT) | Modeling of reaction pathways | Transition state structures, activation energies, reaction enthalpies |

| Molecular Dynamics (MD) | Simulation of conformational dynamics | Conformational preferences, solvent effects, radial distribution functions |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of intramolecular interactions | Characterization of hydrogen bonds and other non-covalent interactions |

Applications of 2 2 Ethoxyethoxy Ethanamine As a Strategic Building Block in Chemical Synthesis

Polymer Chemistry and Materials Science Applications of 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine

In polymer science, the incorporation of oligo(ethylene glycol) units is a well-established strategy for tailoring the properties of materials. 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine serves as a functional monomer that introduces hydrophilic and flexible side chains or main chain segments into polymers.

2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine as a Monomer in Polyaddition and Polycondensation Reactions

The terminal primary amine group of 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine is a key functional handle that allows it to participate in various polymerization reactions. As a monofunctional amine, it is typically used as a chain-terminating agent or for the synthesis of graft copolymers. However, if derivatized into a difunctional monomer, it can be a direct component of the main polymer chain.

Polyaddition Reactions: In polyaddition reactions, the amine can react with monomers containing isocyanate groups. For instance, its reaction with a diisocyanate, such as dicyclohexylmethane (B1201802) diisocyanate, would lead to the formation of a urea (B33335) linkage. When used as an end-capping agent for a polyurethane prepolymer, it can introduce hydrophilic ethylene (B1197577) glycol chains to the polymer terminus. researchgate.net This is a common strategy for creating water-dispersible polyurethanes.

Polycondensation Reactions: In polycondensation, the amine group readily reacts with acyl chlorides or carboxylic acids to form amide bonds. By reacting 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine with a diacyl chloride, a polyamide with pendant ethoxyethoxyethyl chains could be synthesized, significantly altering the polymer's solubility and thermal properties. The compound can be used as a reactant to synthesize acetamidine (B91507) derivatives through a condensation reaction with N,N-dimethylacetamide dimethyl acetal.

The table below summarizes potential polymerization reactions involving 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine.

| Polymerization Type | Co-Monomer Example | Resulting Linkage | Polymer Class | Properties Imparted by Monomer |

| Polyaddition | Diisocyanates (e.g., MDI, HDI) | Urea | Polyurea / Polyurethane | Hydrophilicity, flexibility, biocompatibility |

| Polycondensation | Diacyl Chlorides (e.g., Adipoyl chloride) | Amide | Polyamide | Increased solubility, reduced crystallinity |

| Ring-Opening | Epoxides (e.g., Diglycidyl ethers) | β-amino alcohol | Epoxy Resin | Toughening, flexibility |

Synthesis of Advanced Polymeric Materials Incorporating 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine

The incorporation of the 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine moiety is instrumental in developing advanced materials with tailored properties. The flexible ether chain can lower the glass transition temperature (Tg) of polymers, acting as an internal plasticizer. The hydrophilicity imparted by the ethylene glycol units is crucial for biomedical applications, where protein resistance and biocompatibility are required.

For example, hydrogels synthesized using monomers functionalized with oligo(ethylene glycol) chains exhibit stimuli-responsive behavior and are widely used in drug delivery systems. nih.gov Grafting side chains of 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine onto a polymer backbone can create amphiphilic copolymers that self-assemble into micelles or other nanostructures in aqueous solutions, which are useful for encapsulating hydrophobic drugs.

Surface Modification and Coating Technologies Utilizing 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine Derivatives

Derivatives of 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine are highly effective for modifying the surfaces of materials to control their interfacial properties, such as wettability and bio-adhesion. The primary amine allows for covalent attachment to a wide range of substrates. aip.org

This process, often called "PEGylation," is a cornerstone of creating biocompatible and "stealth" surfaces that resist the non-specific adsorption of proteins and cells. researchgate.neted.ac.uk This is critical for medical implants, biosensors, and drug delivery nanoparticles. nih.gov The amine group can react with surface functionalities like epoxides, carboxylic acids (after activation), or acyl chlorides to form stable covalent bonds. aip.orged.ac.uk For instance, thin-film composite membranes can be functionalized with amine-rich layers and subsequently grafted with PEG-like molecules to significantly reduce organic fouling. researchgate.neted.ac.uk

The table below outlines common methods for surface grafting.

| Surface Functional Group | Coupling Chemistry | Resulting Covalent Bond | Application |

| Epoxide | Ring-opening | C-N bond (secondary amine) | Biocompatible coatings |

| Activated Carboxylic Acid (NHS ester) | Nucleophilic acyl substitution | Amide | Anti-fouling surfaces for biosensors |

| Acyl Chloride | Nucleophilic acyl substitution | Amide | Modified chromatography supports |

| Isocyanate | Nucleophilic addition | Urea | Hydrophilic polymer coatings |

Supramolecular Chemistry and Host-Guest Systems Involving 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine

In supramolecular chemistry, the principles of molecular recognition are used to design host molecules that can selectively bind guest ions or molecules. wikipedia.org The flexible oligoether structure of 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine makes it an excellent component for the construction of macrocyclic hosts like crown ethers and cryptands.

Design and Synthesis of Macrocycles and Cryptands Incorporating 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine Moieties

Aza-crown ethers and cryptands are three-dimensional analogues of crown ethers where some or all of the oxygen atoms are replaced by nitrogen atoms. wikipedia.org These hosts often exhibit stronger and more selective binding towards metal cations compared to their all-oxygen counterparts. acs.org 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine can be used as a "strap" in the synthesis of such macrocycles.

A common synthetic strategy involves a high-dilution cyclization reaction between a diamine and a diacyl chloride to form a macrocyclic diamide, which is subsequently reduced to the diaza-macrocycle. nih.gov For example, reacting two molecules of a diacyl chloride like 3,6-dioxaoctanedioyl dichloride with two molecules of a diamine derived from 2-(2-(2-ethoxyethoxy)ethoxy)ethanamine would, after reduction, yield a cryptand-like structure. The synthesis of a dibenzocryptand [2.2.2] derivative has been demonstrated using similar principles, starting from 2-nitrophenol (B165410) and involving steps of etherification, reduction, amidation, and a final reduction to yield the bicyclic structure. mdpi.comresearchgate.net The inclusion of the flexible ethoxyethoxy chains enhances the solubility of the resulting macrocycle in organic solvents and provides multiple oxygen donor atoms for cation coordination.

Complexation Behavior with Ions and Neutral Molecules

The binding properties of a cryptand are determined by its cavity size, the nature of its heteroatoms (N, O), and its conformational flexibility. nih.gov A cryptand incorporating the 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine moiety would possess a three-dimensional cavity lined with both nitrogen and oxygen atoms, making it an excellent host for various metal cations. wikipedia.org

The stability and selectivity of the host-guest complex depend on the match between the ion's radius and the host's cavity size (the "macrocyclic effect" and "cryptate effect"). acs.orgnih.gov The combination of soft nitrogen donors and hard oxygen donors allows for the complexation of a range of cations. Theoretical calculations based on Density Functional Theory (DFT) are often used to predict the selectivity of cryptands for different metal ions by calculating complex-formation energies. nih.govresearchgate.net For a host derived from 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine, the flexible oligoether links would allow the cavity to adapt to guest ions, likely showing high affinity for alkali metals like potassium (K+) or alkaline earth metals.

The table below presents typical stability constants (log Ks) for the well-studied [2.2.2] cryptand with various cations in water, which serves as a model for the expected behavior of similar structures.

| Cation | Ionic Radius (Å) | Log Ks of [2.2.2] Cryptand |

| Li+ | 0.76 | 2.5 |

| Na+ | 1.02 | 3.9 |

| K+ | 1.38 | 5.4 |

| Rb+ | 1.52 | 4.3 |

| Cs+ | 1.67 | < 2 |

| Ca2+ | 1.00 | 4.4 |

| Sr2+ | 1.18 | 7.3 |

| Ba2+ | 1.35 | 9.5 |

| Data for [2.2.2] cryptand serves as a representative example for this class of molecules. |

Development of Complex Molecular Architectures Using 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine

The unique combination of a reactive amine and a flexible, hydrophilic chain makes 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine a strategic component in the design and synthesis of sophisticated molecular architectures. It can be employed to introduce polyethylene (B3416737) glycol (PEG)-like features into molecules, thereby modifying their physical and biological properties.

While the direct use of 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine as a core or branching monomer in the de novo synthesis of dendrimers is not extensively documented, its primary application lies in the surface modification of pre-formed dendritic and hyperbranched polymers. Dendrimers, such as the well-studied polyamidoamine (PAMAM) family, are synthesized in a stepwise, generational process, often resulting in a surface rich with reactive functional groups like primary amines. kirj.eenih.gov

The strategic value of 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine is realized in its role as a surface functionalization agent. The terminal primary amine of the molecule can react with functional groups on the periphery of a dendrimer core. This process, often referred to as PEGylation, is a widely used strategy to enhance the properties of dendrimers for biomedical applications. nih.govacs.org Attaching oligo(ethylene glycol) chains, such as the one present in 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine, can significantly improve the solubility, biocompatibility, and circulation time of dendrimers, making them more suitable as drug delivery vehicles. nih.govnih.govresearchgate.net

The reaction effectively grafts the flexible ethoxy chains onto the dendrimer surface, creating a hydrophilic shell that can shield the interior of the dendrimer and its cargo from biological interactions. acs.org This modification leverages the structural advantages of both the highly branched dendrimer core and the biocompatible oligo(ethylene glycol) chains.

| Property | Unmodified Dendrimer (e.g., Amine-Terminated PAMAM) | Dendrimer Modified with OEG Chains (e.g., via 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine) | Reference |

|---|---|---|---|

| Water Solubility | pH-dependent | Generally enhanced across a wider pH range | nih.govnih.gov |

| Biocompatibility | Can exhibit cytotoxicity due to cationic surface charge | Improved, with reduced cytotoxicity | nih.gov |

| Drug Encapsulation | Interior pockets available for drug loading | Ability to encapsulate drugs is retained or enhanced | acs.orgresearchgate.net |

| Immunogenicity | Potential for non-specific protein adsorption and immune response | Reduced non-specific protein adsorption ("stealth" effect) | nih.gov |

A well-documented application of 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine is its use as a key reactant in the synthesis of complex heterocyclic molecules. sigmaaldrich.comsigmaaldrich.com Specifically, it is used to prepare 2-(2-(2-(2-Ethoxyethoxy)ethoxy)ethyl)-4-nitroisoindoline-1,3-dione. sigmaaldrich.com This reaction involves the condensation of the primary amine group of 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine with a suitable anhydride (B1165640), such as 3-nitrophthalic anhydride, to form the dione (B5365651) ring structure, which is a prominent heterocyclic system.

This particular heterocyclic product serves as a crucial intermediate in the development of advanced chemical sensors. sigmaaldrich.com It is a precursor for creating a water-soluble fluorescent probe based on the principle of excited-state intramolecular proton transfer (ESIPT). This probe is designed for the selective and sensitive ratiometric detection of palladium ions in aqueous solutions and has been applied in live-cell imaging. sigmaaldrich.comsmolecule.com The incorporation of the 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine moiety is critical for ensuring the final probe's solubility in aqueous biological environments. smolecule.com

There is currently limited specific information in the available literature regarding the integration of 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine into purely carbocyclic systems.

| Role | Compound Name | Chemical Formula | Reference |

|---|---|---|---|

| Reactant | 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine | C₈H₁₉NO₃ | sigmaaldrich.comsigmaaldrich.com |

| Reactant | 3-Nitrophthalic anhydride (presumed) | C₈H₃NO₅ | sigmaaldrich.com |

| Product (Heterocyclic Intermediate) | 2-(2-(2-(2-Ethoxyethoxy)ethoxy)ethyl)-4-nitroisoindoline-1,3-dione | C₁₆H₂₀N₂O₆ | sigmaaldrich.com |

Role of 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine in Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. These reactions are valued in medicinal and combinatorial chemistry for their ability to rapidly generate libraries of complex molecules.

As a primary amine, 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine is theoretically a suitable candidate for participation in a variety of well-known MCRs, such as the Ugi and Passerini reactions, where a primary amine is a requisite component. In such a reaction, the amine group would engage with carbonyl compounds and isocyanides (in the Ugi reaction) to build a new molecular scaffold.

However, a review of current scientific literature does not provide specific, documented examples of 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine being utilized in multi-component reactions. If it were to be used, its structural features would be imparted to the final product. The incorporation of the flexible, hydrophilic oligo(ethylene glycol) chain would likely enhance the aqueous solubility of the resulting complex molecule, a highly desirable feature for compounds intended for biological screening or as functional materials.

Coordination Chemistry of 2 2 2 Ethoxyethoxy Ethoxy Ethanamine: Ligand Design and Metal Complexation

Chelating Properties and Ligand Behavior of 2-(2-Ethoxyethoxy)ethanamine with Transition Metals

This compound possesses a primary amine nitrogen atom and two ether oxygen atoms, all of which have lone pairs of electrons available for donation to a metal center. This structure inherently allows for versatile chelating behavior. A chelate is formed when a single ligand binds to a central metal atom through two or more donor atoms. This process typically results in the formation of a more thermodynamically stable complex compared to coordination with monodentate ligands, an observation known as the chelate effect. wikipedia.orglibretexts.org The stability of these complexes is influenced by factors such as the number and size of the chelate rings formed and the nature of the metal-ligand bonds. libretexts.org

The flexibility of the ethoxyethoxy backbone in this compound allows it to adapt to the preferred coordination geometries of various transition metals. It can potentially act as:

A bidentate (N,O) ligand: Coordinating through the terminal amine nitrogen and the adjacent ether oxygen, forming a stable five-membered chelate ring.

A tridentate (O,N,O) ligand: Involving both ether oxygens and the nitrogen atom in coordination. This would result in the formation of two adjacent five-membered chelate rings, a particularly stable arrangement.

The interaction between the metal and the ligand can be classified using Hard and Soft Acid-Base (HSAB) theory. Transition metal ions like Cr³⁺, Fe³⁺, and Co³⁺ are considered hard acids and would be expected to form stable complexes with the hard nitrogen and oxygen donor atoms of this compound. libretexts.org Softer metal ions like Cu⁺, Ag⁺, and Pd²⁺ might show comparatively different coordination preferences.

Table 1: Illustrative Stepwise Stability Constants (log K) for a Hypothetical M²⁺-2-(2-Ethoxyethoxy)ethanamine System This table is for illustrative purposes and shows typical ranges for similar amine-ether ligands.

| Stepwise Addition | log K₁ (ML) | log K₂ (ML₂) |

|---|---|---|

| Co²⁺ | 4.5 - 5.5 | 3.5 - 4.5 |

| Ni²⁺ | 5.5 - 6.5 | 4.0 - 5.0 |

| Cu²⁺ | 7.0 - 8.0 | 5.0 - 6.0 |

| Zn²⁺ | 4.0 - 5.0 | 3.0 - 4.0 |

Data are hypothetical, based on general trends for similar ligands.

Synthesis and Structural Elucidation of Metal Complexes of 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine

The synthesis of transition metal complexes with this compound would typically involve the direct reaction of a metal salt (e.g., chlorides, nitrates, or acetates) with the ligand in a suitable solvent. The stoichiometry of the reaction (metal-to-ligand ratio) and the choice of solvent can influence the final product, yielding complexes with different coordination numbers and geometries. For instance, a 1:1 metal-to-ligand ratio might favor the formation of a simple ML complex, whereas a 1:2 ratio could lead to an ML₂ complex, where the metal is coordinated by two ligand molecules.

Structural elucidation is critical for understanding the precise coordination mode of the ligand and the geometry of the metal center. The primary method for this is single-crystal X-ray diffraction. Although no published crystal structures specifically feature this compound as the primary ligand, studies on complexes with analogous flexible ether-amine ligands reveal diverse structural motifs. acs.orgrsc.org Depending on the metal ion, its oxidation state, and the counter-ion present, geometries such as octahedral, square planar, or tetrahedral could be expected.

Other characterization techniques would include:

Infrared (IR) Spectroscopy: To confirm the coordination of the amine and ether groups by observing shifts in their characteristic vibrational frequencies upon complexation.

UV-Visible Spectroscopy: To study the d-d electronic transitions of the metal center, which provides information about the ligand field environment and the coordination geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn²⁺), NMR can provide detailed information about the structure of the complex in solution.

Catalytic Applications of 2-(2-Ethoxyethoxy)ethoxy)ethanamine-Metal Complexes

Transition metal complexes are widely used as catalysts in a vast array of chemical reactions due to their ability to exist in multiple oxidation states and coordinate with substrates. nih.govrsc.org While specific catalytic applications for complexes of this compound have not been reported, the structural features of such complexes suggest potential utility in several areas.

Metal complexes containing amine and ether functionalities can act as catalysts for various organic transformations. The amine group can provide a strong coordinating site, while the flexible ether chain can influence the steric and electronic environment around the metal center. This can be crucial for controlling the activity and selectivity of the catalyst. researchgate.net

Potential applications could include:

Cross-Coupling Reactions: Palladium complexes are renowned for their role in C-C and C-N bond formation. A Pd(II) complex of this compound could potentially catalyze reactions like Suzuki or Heck couplings, where the ligand framework helps stabilize the active catalytic species.

Hydrogenation and Transfer Hydrogenation: Ruthenium, rhodium, and iridium complexes are often used in hydrogenation reactions. The denticity and flexibility of the ligand could influence the efficiency of hydrogen activation and transfer to a substrate.

Oxidation Reactions: Manganese, iron, or copper complexes could potentially catalyze oxidation reactions. The ligand could stabilize high-valent metal-oxo intermediates that are often involved in these processes.

Late transition metal complexes, particularly those of nickel and palladium, are known to catalyze olefin polymerization. The performance of these catalysts is highly dependent on the ligand architecture. Ligands can influence the rate of polymerization, the molecular weight of the polymer, and its microstructure (e.g., branching).

A complex of a group IV metal like titanium or zirconium with this compound, when activated by a co-catalyst such as methylaluminoxane (B55162) (MAO), could potentially initiate ethylene (B1197577) polymerization. doi.org The flexible ether side chain might influence catalyst activity and the properties of the resulting polyethylene (B3416737). For instance, weak interactions between the ether oxygen and the growing polymer chain or monomer could affect the rate of insertion and chain transfer processes. wiley-vch.de

Theoretical Studies of Metal-Ligand Interactions in 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine Complexes

In the absence of extensive experimental data, theoretical methods like Density Functional Theory (DFT) provide a powerful tool for predicting the properties of hypothetical molecules. nih.govnih.gov DFT calculations could be employed to investigate various aspects of the coordination chemistry of this compound.

Key areas of investigation would include:

Bonding Analysis: Analyzing the nature of the metal-ligand bond, including the degree of covalent and electrostatic character. Techniques such as Natural Bond Orbital (NBO) analysis can quantify the donor-acceptor interactions between the ligand's lone pairs and the metal's empty orbitals.

Electronic Structure: Calculating the energies of the d-orbitals of the metal center to understand the ligand field splitting and predict the electronic spectra (d-d transitions) of the complexes. researchgate.net

Reaction Mechanisms: Modeling the pathways of potential catalytic reactions to calculate activation energies and identify key intermediates, thereby providing insight into the catalyst's potential efficiency and selectivity. nih.gov

Such theoretical studies would be invaluable in guiding future experimental work and in designing novel catalysts and materials based on the this compound ligand scaffold.

Computational and Theoretical Investigations of 2 2 2 Ethoxyethoxy Ethoxy Ethanamine

Quantum Chemical Calculations of Electronic Structure and Reactivity of 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, governed by its electronic structure. For a flexible molecule like 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine, these calculations can predict its preferred shapes, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the conformational space of flexible molecules. nih.gov For 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine, which possesses multiple rotatable bonds (C-C and C-O), a vast number of conformations are possible. DFT calculations help identify the most stable conformers by optimizing their geometries and calculating their relative energies.

The conformational analysis involves systematically rotating the key dihedral angles and calculating the energy of the resulting structure. The lowest-energy conformations are considered the most populated at equilibrium. Discrepancies in energy differences can sometimes be observed between different DFT functionals (like B3LYP and M06) and post-Hartree-Fock methods (like MP2), necessitating careful selection of the level of theory. semanticscholar.org For molecules with ether and amine groups, intramolecular hydrogen bonding between the terminal amine hydrogens and the ether oxygen atoms can significantly influence conformational stability. nih.gov The analysis often reveals that specific gauche and anti arrangements around the C-O and C-C bonds lead to the most stable structures.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle 1 (O-C-C-O) | Dihedral Angle 2 (C-O-C-C) | N-C-C-O Dihedral Angle | Intramolecular H-Bond (N-H···O) |

|---|---|---|---|---|---|

| A (Global Minimum) | 0.00 | -65.8° (gauche) | 178.5° (anti) | -68.2° (gauche) | Yes |

| B | 1.25 | 179.1° (anti) | 177.9° (anti) | 179.5° (anti) | No |

| C | 2.10 | -64.9° (gauche) | -66.3° (gauche) | 60.5° (gauche) | No |

| D | 3.50 | 178.8° (anti) | -67.1° (gauche) | -179.0° (anti) | No |

Quantum chemical calculations, particularly DFT, are highly effective in predicting vibrational spectra (Infrared and Raman). researchgate.net By calculating the harmonic vibrational frequencies, one can generate a theoretical spectrum that aids in the assignment of experimental spectral bands to specific molecular motions. For 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine, DFT can predict characteristic frequencies for C-H stretching, C-O-C ether stretching, N-H stretching and bending, and various CH₂ rocking and twisting modes. These theoretical predictions are crucial for detailed structural characterization and for understanding how molecular conformation and intermolecular interactions (like hydrogen bonding) affect the vibrational modes. For instance, the formation of a hydrogen bond typically results in a red-shift (lower frequency) of the N-H stretching vibration. mdpi.com

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment | Expected IR Intensity |

|---|---|---|

| 3350-3450 | N-H Asymmetric & Symmetric Stretch | Medium |

| 2850-2950 | C-H Stretch (Alkyl) | Strong |

| 1590-1650 | N-H Scissoring (Bend) | Medium |

| 1450-1470 | CH₂ Scissoring (Bend) | Medium |

| 1080-1150 | C-O-C Asymmetric Stretch (Ether) | Very Strong |

| 840-920 | CH₂ Rock | Weak |

Molecular Dynamics Simulations for Solvent Interactions and Self-Assembly of 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.gov MD simulations can provide detailed insights into how 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine interacts with solvent molecules, such as water, and its potential to self-assemble into larger aggregates.

In aqueous solutions, MD simulations can map the hydration shell around the molecule, identifying preferential sites for water interaction. researchgate.net The ether oxygens and the amine group are expected to be primary sites for hydrogen bonding with water molecules. nih.gov The simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom. mdpi.com

The amphiphilic nature of 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine, with its hydrophilic amine and ether groups and a more hydrophobic ethyl/ethylene (B1197577) backbone, suggests a potential for self-assembly in solution. MD simulations can model the aggregation process of multiple molecules, showing how they might organize to minimize unfavorable interactions with the solvent, potentially forming micelle-like structures. nih.govrsc.org This process is driven by both hydrophobic interactions between the alkyl parts and hydrogen bonding. arxiv.org

| Atom Pair | First Peak Position (Å) | Interpretation |

|---|---|---|

| Amine Nitrogen (N) ··· Water Oxygen (Ow) | 2.8 | Hydrogen bond acceptor distance |

| Amine Hydrogen (Hn) ··· Water Oxygen (Ow) | 1.9 | Hydrogen bond donor distance |

| Ether Oxygen (Oe) ··· Water Hydrogen (Hw) | 1.9 | Hydrogen bond acceptor distance |

| Alkyl Carbon (C) ··· Water Oxygen (Ow) | 3.7 | Hydrophobic hydration shell |

Elucidation of Intramolecular Interactions and Conformational Preferences of 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine

The conformational preferences of 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine are largely dictated by a balance of steric effects and non-covalent intramolecular interactions. A key interaction in similar ethanolamine (B43304) structures is the formation of an intramolecular hydrogen bond. nih.govmdpi.com In this molecule, a hydrogen atom from the terminal -NH₂ group can form a hydrogen bond with one of the preceding ether oxygen atoms.

Predictive Modeling of Reaction Intermediates and Transition States Involving 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine

Computational chemistry is instrumental in mapping out reaction pathways by calculating the energies of reactants, products, transition states, and any intermediates. For 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine, the primary amine group is the most reactive site, particularly for reactions like nucleophilic substitution, acylation, or condensation.

Using methods like DFT, researchers can model a reaction step-by-step. For example, in the reaction with an aldehyde to form an imine, one could calculate the structure and energy of the initial reactant complex, the tetrahedral intermediate (carbinolamine), the transition state for water elimination, and the final imine product. The energy difference between the reactants and the highest-energy transition state determines the activation energy, which is a key predictor of the reaction rate. Such models can elucidate reaction mechanisms, predict product distributions, and guide the design of synthetic routes.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Amine + Electrophile (separated) | 0.0 |

| Transition State 1 (TS1) | Bond formation | +15.2 |

| Intermediate | Covalent adduct | -5.8 |

| Transition State 2 (TS2) | Proton transfer/rearrangement | +8.4 |

| Products | Final product complex | -22.5 |

Advanced Analytical Methodologies for the Characterization and Quantification of 2 2 2 Ethoxyethoxy Ethoxy Ethanamine in Research Contexts

Spectroscopic Techniques for Structural Elucidation of 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine and its Derivativessigmaaldrich.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of 2-(2-(2-ethoxyethoxy)ethoxy)ethanamine. Both proton (¹H) and carbon-13 (¹³C) NMR spectra yield precise information about the chemical environment of each atom, allowing for complete structural assignment.

In a typical ¹H NMR spectrum, the protons of the terminal ethyl group (CH₃-CH₂-) would appear as a characteristic triplet and quartet, respectively. The numerous methylene (B1212753) (CH₂) protons of the ethoxy backbone would produce a series of complex, overlapping multiplets in the 3.5-3.7 ppm range. Protons on the carbon adjacent to the amine group (-CH₂-NH₂) would be shifted slightly downfield.

In the ¹³C NMR spectrum, each unique carbon atom in the molecule would correspond to a distinct signal, with carbons closer to electronegative oxygen and nitrogen atoms appearing further downfield. This allows for a complete carbon backbone assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine Note: Predicted values are based on established chemical shift principles and data from structurally similar compounds.

| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ -CH₂-O- | ~1.2 (triplet) | ~15 |

| CH₃-CH₂ -O- | ~3.5 (quartet) | ~66 |

| -O-CH₂ -CH₂-O- (ethoxy chain) | ~3.6-3.7 (multiplet) | ~70-71 |

| -O-CH₂ -CH₂-NH₂ | ~3.6 (triplet) | ~72 |

| -O-CH₂-CH₂ -NH₂ | ~2.8 (triplet) | ~41 |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are vital for identifying the functional groups present in the 2-(2-(2-ethoxyethoxy)ethoxy)ethanamine molecule.

Infrared spectroscopy detects the absorption of infrared radiation by specific molecular vibrations. The IR spectrum of this compound would be dominated by a strong, broad C-O stretching band characteristic of the ether linkages. The presence of the primary amine (NH₂) group would be confirmed by N-H stretching vibrations, typically appearing as a medium-intensity doublet in the 3300-3500 cm⁻¹ region, and N-H bending (scissoring) vibrations around 1600 cm⁻¹. C-H stretching vibrations from the alkyl portions of the molecule would be observed just below 3000 cm⁻¹. nist.gov

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While C-O ether stretches are also visible, the symmetric C-C and C-H vibrations of the alkyl backbone often produce strong Raman signals.

Table 2: Characteristic Infrared Absorption Bands for 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (R-NH₂) | N-H Stretch | 3300 - 3500 | Medium (often a doublet) |

| Alkane (C-H) | C-H Stretch | 2850 - 3000 | Strong |

| Amine (R-NH₂) | N-H Bend (Scissor) | 1590 - 1650 | Medium to Strong |

| Alkane (CH₂) | C-H Bend (Scissor) | 1450 - 1470 | Medium |

| Ether (C-O-C) | C-O Stretch | 1080 - 1150 | Strong |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. For 2-(2-(2-ethoxyethoxy)ethoxy)ethanamine, MS is primarily used to confirm the molecular weight and to gain structural information from its fragmentation patterns. nist.gov

The empirical formula of the compound is C₈H₁₉NO₃, corresponding to a molecular weight of 177.24 g/mol . sigmaaldrich.com In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 177.

The molecule's structure, with its repeating ethoxy units, leads to a predictable fragmentation pattern. The most common cleavage events occur at the C-O ether bonds, leading to a series of fragment ions separated by 44 Da (the mass of a -CH₂CH₂O- unit). Cleavage alpha to the nitrogen atom is also a characteristic fragmentation pathway for primary amines.

Table 3: Potential Mass Spectrometry Fragments of 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine

| Fragment Ion Structure | Mass-to-Charge Ratio (m/z) |

| [CH₃CH₂OCH₂CH₂OCH₂CH₂OCH₂CH₂NH₂]⁺ (Molecular Ion) | 177 |

| [CH₃CH₂OCH₂CH₂OCH₂CH₂OCH₂]⁺ | 146 |

| [CH₃CH₂OCH₂CH₂OCH₂]⁺ | 102 |

| [CH₃CH₂OCH₂]⁺ | 59 |

| [CH₂NH₂]⁺ | 30 |

Chromatographic Separation Techniques for Purity Assessment and Reaction Monitoring of 2-(2-(2-Ethoxyethoxy)ethoxy)ethanaminenih.gov

Chromatography is indispensable for separating 2-(2-(2-ethoxyethoxy)ethoxy)ethanamine from starting materials, byproducts, or impurities, thereby enabling its quantification and purity assessment.

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. It is particularly useful for assessing the purity of volatile starting materials used in the synthesis of 2-(2-(2-ethoxyethoxy)ethoxy)ethanamine or for detecting volatile byproducts. google.com

While the target compound itself has a relatively high boiling point (flash point 110 °C), GC analysis is feasible. sigmaaldrich.com A typical GC system for this type of analysis would employ a polar capillary column and a Flame Ionization Detector (FID), which offers excellent sensitivity for organic compounds. google.comchromforum.org Direct injection is the preferred method for compounds like this, as its high water solubility can lead to poor recovery with headspace techniques. chromforum.org The method can be validated for specificity, precision, and linearity to ensure accurate quantification of related volatile species. nih.gov

For a non-volatile and polar compound like 2-(2-(2-ethoxyethoxy)ethoxy)ethanamine, High-Performance Liquid Chromatography (HPLC) is the more appropriate and powerful chromatographic technique for purity assessment and reaction monitoring.

Reversed-phase HPLC (RP-HPLC) using a C18 column is the most common mode for this type of analysis. A mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile (B52724) or methanol) would be used to elute the compound from the column. Since the molecule lacks a strong chromophore, direct detection by UV-Vis absorption is not highly sensitive. Therefore, detection is often achieved through derivatization or by using universal detectors. Pre-column derivatization of the primary amine with a UV-active agent, such as 1-naphthyl isocyanate, allows for highly sensitive UV detection. nih.gov Alternatively, universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used to quantify the compound without derivatization. HPLC is invaluable for monitoring the consumption of the amine during a reaction and the formation of the desired product.

Electrochemical Methods for In-Situ Monitoring of 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine Reactions

The real-time, in-situ monitoring of chemical reactions is crucial for understanding reaction kinetics, mechanisms, and optimizing process parameters. For reactions involving 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine, electrochemical methods offer a powerful suite of tools for continuous analysis directly within the reaction vessel. These techniques are predicated on the electrochemical activity of the amine functional group, which can be oxidized at an electrode surface. By measuring the electrical response (current or potential) as a function of time, it is possible to track the consumption of the amine reactant, providing valuable insights into the reaction's progress.

The electrochemical oxidation of aliphatic amines, such as 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine, generally proceeds via the transfer of an electron from the nitrogen atom to the electrode surface, forming a radical cation. nih.govmdpi.com The potential at which this oxidation occurs is dependent on the molecular structure, including the nature of substituents and the steric environment around the amine group. rsc.orgrsc.org For primary amines, this oxidation is typically an irreversible process. rsc.orgscispace.com

Several electrochemical techniques are well-suited for the in-situ monitoring of reactions involving this compound. These methods are valued for their high sensitivity, rapid response times, and the ability to perform measurements without significant perturbation of the reaction mixture.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a potentiodynamic electrochemical technique where the potential of a working electrode is swept linearly versus time in a cyclic manner. When applied to a reaction mixture containing 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine, a characteristic oxidation peak will be observed in the anodic scan, corresponding to the oxidation of the amine group. The magnitude of the peak current is directly proportional to the concentration of the unreacted amine.

By periodically recording cyclic voltammograms during a reaction, a kinetic profile can be constructed. A decrease in the oxidation peak current over time signifies the consumption of 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine. This approach allows for the determination of reaction rates and can help elucidate the reaction mechanism by identifying the formation of electroactive intermediates or products.

Illustrative Data from Hypothetical Cyclic Voltammetry Experiments:

| Time (minutes) | Anodic Peak Potential (V vs. Ag/AgCl) | Anodic Peak Current (µA) |

| 0 | 1.15 | 25.3 |

| 10 | 1.15 | 18.9 |

| 20 | 1.15 | 13.5 |

| 30 | 1.15 | 9.7 |

| 40 | 1.15 | 6.9 |

| 50 | 1.15 | 4.9 |

| 60 | 1.15 | 3.5 |

Chronoamperometry

Chronoamperometry is an electrochemical technique in which the potential of the working electrode is stepped to a value where the species of interest is electroactive, and the resulting current is monitored as a function of time. For in-situ monitoring of a reaction involving 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine, the electrode potential would be held constant at a value sufficient to cause its oxidation.

The measured current will be proportional to the bulk concentration of the unreacted amine. As the reaction proceeds and the concentration of 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine decreases, the observed current will decay. This provides a direct and continuous measure of the reaction's progress. This method is particularly useful for studying reactions with relatively fast kinetics.

Illustrative Data from a Hypothetical Chronoamperometric Monitoring Experiment:

| Time (seconds) | Current (µA) |

| 0 | 30.1 |

| 60 | 27.5 |

| 120 | 25.1 |

| 180 | 22.9 |

| 240 | 20.9 |

| 300 | 19.1 |

| 360 | 17.4 |

Considerations for In-Situ Electrochemical Monitoring

The successful application of these electrochemical methods for in-situ monitoring requires careful consideration of the experimental conditions. The choice of the working electrode material (e.g., glassy carbon, platinum, gold) can significantly influence the electrochemical response. nih.gov The composition of the reaction medium, including the solvent and supporting electrolyte, must be compatible with the electrochemical measurement and not interfere with the reaction under investigation.

Furthermore, potential interferences from other electroactive species in the reaction mixture, such as reactants, intermediates, or products, must be assessed. In some cases, the reaction products may adsorb onto the electrode surface, leading to fouling and a decrease in sensitivity over time. Despite these challenges, electrochemical methods provide a robust and informative approach for the real-time, in-situ characterization of reactions involving 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine.

Future Perspectives and Emerging Research Avenues for 2 2 2 Ethoxyethoxy Ethoxy Ethanamine

Integration of 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine in Novel Advanced Material Design

The integration of 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine into advanced materials is a promising area of research. Its structure is particularly suited for the development of novel polymers and functional surfaces. As a building block for polyethylene (B3416737) glycol (PEG)-based materials, it can enhance hydrophilicity and biocompatibility, which are critical properties for biomedical applications. smolecule.com

One notable application is in the synthesis of specialized fluorescent probes. smolecule.com For instance, it serves as a key reactant in creating fluorescent chemodosimeters for the ratiometric detection of palladium ions in aqueous solutions, a technology with applications in environmental monitoring and biological imaging. sigmaaldrich.com The amine group provides a reactive site for attaching the molecule to other functional units, while the ethoxy chain ensures water solubility.

Future research could focus on creating "smart" materials that respond to specific environmental stimuli. The amine group can be functionalized to create materials that change their properties, such as swelling or fluorescence, in response to changes in pH, temperature, or the presence of specific ions or biomolecules.

| Application Area | Role of 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine | Potential Advanced Material |

| Biomedical Devices | Surface modifier to improve biocompatibility | Anti-fouling coatings for implants |

| Drug Delivery | Component of hydrophilic polymer carriers | Targeted drug delivery systems |

| Sensors | Building block for fluorescent probes | Ratiometric ion sensors |

| Polymer Chemistry | Monomer for PEG-based materials | Hydrogels and biocompatible polymers smolecule.com |

Unexplored Reactivity Pathways and Synthetic Opportunities

While the primary amine of 2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine is known to participate in reactions like condensation, its full synthetic potential remains largely untapped. It is a known reactant for synthesizing acetamidine (B91507) derivatives through condensation with N,N-dimethylacetamide dimethyl acetal. sigmaaldrich.com The compound can also undergo typical amine reactions such as oxidation to form aldehydes or ketones, and its ethoxy groups may be substituted under specific conditions to modify its properties. smolecule.com

Emerging research could explore its use in more complex synthetic strategies. For example, its bifunctional nature (amine and ether linkages) could be exploited in the synthesis of macrocycles or complex chelating agents. The flexible ether chain could play a crucial role in host-guest chemistry, forming complexes with various ions or small molecules.

Furthermore, its role as a precursor for other functional molecules is a key area for development. smolecule.com By modifying the terminal amine group, a diverse library of derivatives can be synthesized, each with unique properties tailored for specific applications, from pharmaceuticals to materials science.

Known Reactions and Potential Synthetic Routes

| Reaction Type | Reagents/Conditions | Product Type | Potential Applications |

|---|---|---|---|